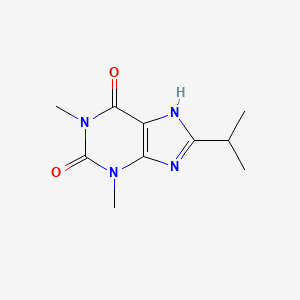
8-Isopropyltheophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Isopropyltheophylline is a derivative of theophylline, a well-known xanthine compound. It has the molecular formula C10H14N4O2 and a molecular weight of 222.2438 g/mol . This compound is characterized by the presence of an isopropyl group attached to the eighth position of the theophylline molecule, which significantly influences its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyltheophylline typically involves the alkylation of theophylline. One common method is the reaction of theophylline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 8-Isopropyltheophylline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides and bases like sodium hydride (NaH) are often employed.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted theophylline compounds .
Aplicaciones Científicas De Investigación
8-Isopropyltheophylline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of alkyl substitution on theophylline derivatives.
Biology: It serves as a tool to investigate the biological activities of xanthine derivatives, including their effects on enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, particularly in respiratory diseases due to its bronchodilator properties.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 8-Isopropyltheophylline is similar to that of theophylline. It primarily acts as a phosphodiesterase inhibitor , leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscles, particularly in the bronchial airways. Additionally, it blocks adenosine receptors , which contributes to its stimulant effects on the central nervous system .
Comparación Con Compuestos Similares
Theophylline: The parent compound, widely used as a bronchodilator.
Caffeine: Another xanthine derivative with stimulant properties.
8-Chlorotheophylline: A derivative with similar pharmacological effects but different chemical properties.
Uniqueness: 8-Isopropyltheophylline is unique due to the presence of the isopropyl group, which alters its pharmacokinetic and pharmacodynamic profile compared to other theophylline derivatives. This modification can lead to differences in absorption, distribution, metabolism, and excretion, making it a valuable compound for specific research and therapeutic applications .
Propiedades
Número CAS |
2850-40-0 |
|---|---|
Fórmula molecular |
C10H14N4O2 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
1,3-dimethyl-8-propan-2-yl-7H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-5(2)7-11-6-8(12-7)13(3)10(16)14(4)9(6)15/h5H,1-4H3,(H,11,12) |
Clave InChI |
NKNVOKGUNUZJFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


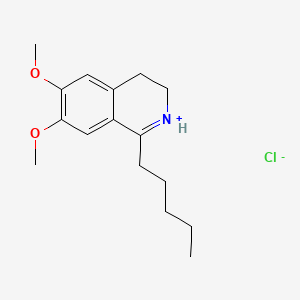
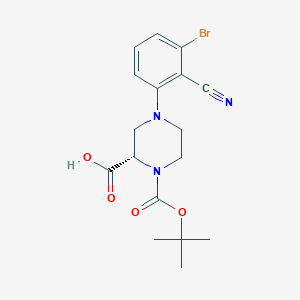

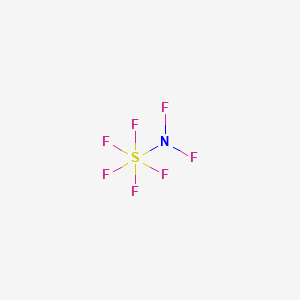
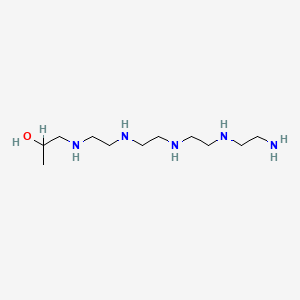


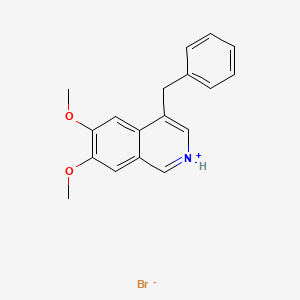
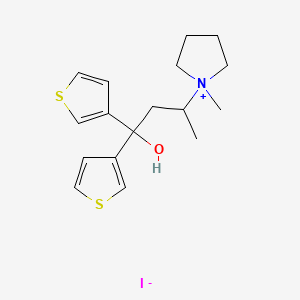
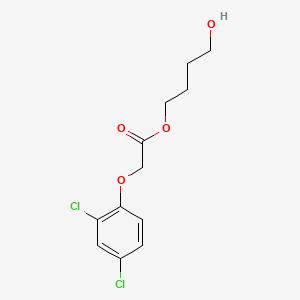

![Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester](/img/structure/B13734135.png)
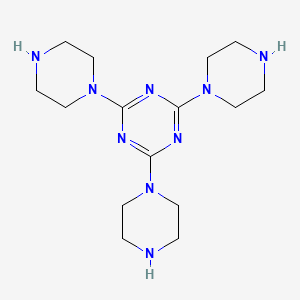
![2-chloro-N-(2-chloroethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13734144.png)
